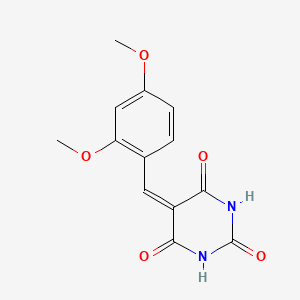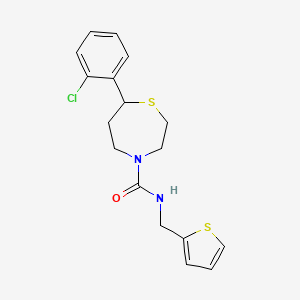
3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride” likely belongs to a class of fluorinated compounds. Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
Enzymatic synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The structure and catalytic mechanism of enzymes like fluorinase, which are used in the synthesis of fluorinated compounds, are crucial to understand fluorobiochemistry . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis
The addition of certain reagents can increase the yield of fluorination . Fluoromethylation of C (sp 2) centres can be achieved using fluoromethyl radicals .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学的研究の応用
Current Status and Opportunities in Oncology Recent research highlights the development of [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) as a proliferation tracer in oncology. [18F]FLT-PET imaging is explored for its potential in non-invasive staging and monitoring responses to anticancer treatments. Although it visualizes cellular proliferation, its uptake is generally lower than the widely used [18F]FDG PET tracer, and its correlation with tumor cell proliferation rates can vary, especially during or after certain chemotherapy regimens. This underscores the need for further research to refine its application and overcome its limitations (Been et al., 2004).
Advancements in Anticancer Compounds The development of novel anticancer compounds through structural modifications to enhance antimetastatic effects is a significant area of research. The addition of various functional groups, including fluoro, methoxy, and others, has shown promise in improving anticancer activities. This review emphasizes the importance of these functional groups' placement and their impact on anticancer efficacy, offering insights into future directions for the design of more effective cancer drugs (Liew et al., 2020).
Mechanistic Insights into Nucleotide Analogue Incorporation Exploring the effects of 5- and 2′-fluorine substitution on the incorporation of nucleotide analogues by HIV-1 reverse transcriptase sheds light on the altered antiviral and toxicity patterns of these compounds. This research contributes to understanding how small modifications can significantly impact the efficiency of nucleotide incorporation, providing a basis for enhancing the potency and selectivity of antiviral agents through fluorine substitution (Ray et al., 2003).
Exploration of Fluoroquinolones in Antibacterial Therapy The synthesis and biological activity of novel fluoroquinolones have been a focus of research, given their broad spectrum of activity against various bacterial organisms. This review discusses different synthetic methodologies for fluoroquinolones and their significant role as potent antibacterial agents, highlighting the critical role of ciprofloxacin hydrochloride as both an antibacterial agent and a bioterrorist weapon (da Silva et al., 2003).
作用機序
Safety and Hazards
将来の方向性
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . This could be a potential future direction for the research and development of “3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride”.
特性
IUPAC Name |
3-(fluoromethyl)-3-methoxyazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c1-8-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGZWYDOJKXCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2344685-41-0 |
Source


|
| Record name | 3-(fluoromethyl)-3-methoxyazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

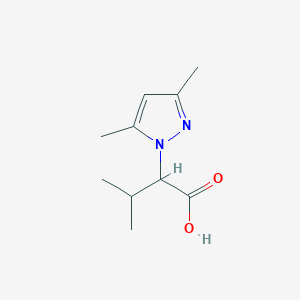
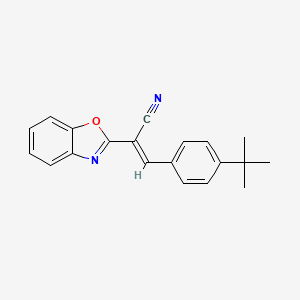
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
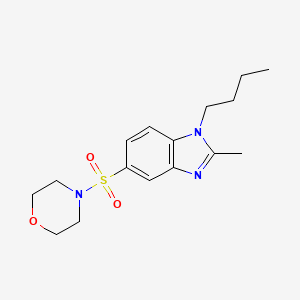
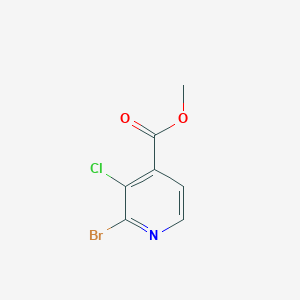
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)
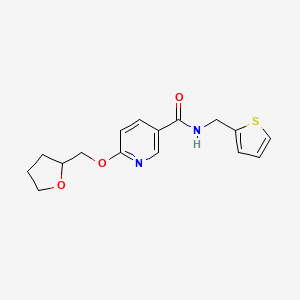
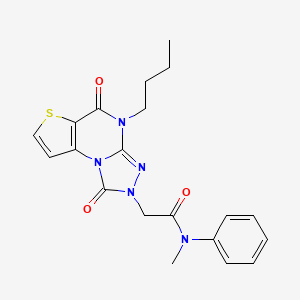
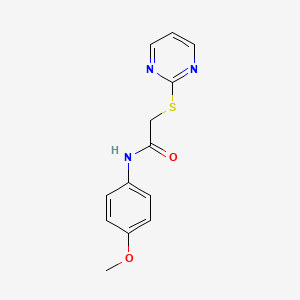
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)
